Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate
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Overview
Description
Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a 4-chlorophenyl group and a difluoromethyl group attached to a nicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, ethyl nicotinate, and difluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Reaction Steps: The synthetic route may include steps such as nucleophilic substitution, esterification, and difluoromethylation to introduce the desired functional groups onto the nicotinate backbone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, purification techniques, and waste management practices.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Ethyl 6-(4-chlorophenyl)nicotinate: Lacks the difluoromethyl group.
Ethyl 6-(difluoromethyl)nicotinate: Lacks the 4-chlorophenyl group.
Mthis compound: Has a methyl ester instead of an ethyl ester.
The presence of both the 4-chlorophenyl and difluoromethyl groups in this compound contributes to its unique chemical and physical properties, making it distinct from these similar compounds.
Biological Activity
Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate is a synthetic organic compound that has garnered interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Structure : this compound features a nicotinic acid derivative structure, characterized by a chlorophenyl group at the 6-position and a difluoromethyl group at the 2-position.
- Molecular Formula : C13H11ClF2N2O2
- CAS Number : 1394346-74-7
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Esterification : Reacting nicotinic acid derivatives with alcohols.
- Substitution Reactions : Introducing the chlorophenyl and difluoromethyl groups through nucleophilic substitution.
- Characterization : Using techniques such as NMR and mass spectrometry to confirm the structure.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy is attributed to its ability to penetrate bacterial cell membranes due to its lipophilic nature.
Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 14 | 64 |
Anti-inflammatory Properties
This compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
The biological activity of this compound is believed to involve several mechanisms:
- Lipophilicity : The difluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, although further research is needed to elucidate the exact targets.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study conducted on various bacterial strains demonstrated that this compound significantly inhibited bacterial growth compared to control groups. The results highlighted its potential as a lead compound in antibiotic development.
- Anti-inflammatory Study :
- Cytotoxicity Assessment :
Properties
Molecular Formula |
C15H12ClF2NO2 |
---|---|
Molecular Weight |
311.71 g/mol |
IUPAC Name |
ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H12ClF2NO2/c1-2-21-15(20)11-7-8-12(19-13(11)14(17)18)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3 |
InChI Key |
GEIWCHLRLUKPBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Cl)C(F)F |
Origin of Product |
United States |
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